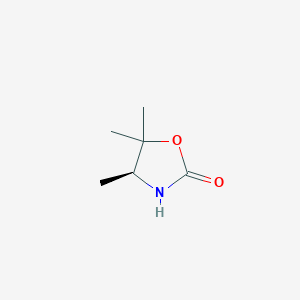

(S)-4,5,5-Trimethyloxazolidin-2-one

CAS No.:

Cat. No.: VC13918348

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11NO2 |

|---|---|

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | (4S)-4,5,5-trimethyl-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C6H11NO2/c1-4-6(2,3)9-5(8)7-4/h4H,1-3H3,(H,7,8)/t4-/m0/s1 |

| Standard InChI Key | RAOONYALMQYODQ-BYPYZUCNSA-N |

| Isomeric SMILES | C[C@H]1C(OC(=O)N1)(C)C |

| Canonical SMILES | CC1C(OC(=O)N1)(C)C |

Introduction

Chemical Structure and Stereochemical Features

The molecular structure of (S)-4,5,5-trimethyloxazolidin-2-one consists of a five-membered oxazolidinone ring with three methyl substituents: one at the 4-position and two at the 5-position. The stereogenic center at C4 adopts the (S)-configuration, which is critical for its function as a chiral auxiliary. The 5,5-dimethyl groups introduce steric bulk, influencing the compound’s conformational rigidity and its ability to direct the stereochemical outcome of reactions.

X-ray crystallographic studies of analogous oxazolidinones reveal that the ring adopts a near-planar conformation, with the substituents positioned to minimize steric strain. The carbonyl group at C2 participates in hydrogen bonding and dipole interactions, which can stabilize transition states in asymmetric reactions . Computational analyses further suggest that the 5,5-dimethyl groups create a hydrophobic pocket, enhancing the compound’s selectivity in enantioselective processes.

Synthetic Routes to (S)-4,5,5-Trimethyloxazolidin-2-one

The synthesis of (S)-4,5,5-trimethyloxazolidin-2-one typically involves cyclization strategies starting from chiral β-amino alcohols. A representative pathway is outlined below:

Preparation of Chiral β-Amino Alcohol Precursors

The synthesis begins with the resolution of racemic β-amino alcohols or their enantioselective preparation via asymmetric hydrogenation of α,β-unsaturated ketones. For example, (S)-2-amino-2,3-dimethylbutan-1-ol can be synthesized using a ruthenium-BINAP catalyst system, achieving enantiomeric excesses >99% .

Cyclization to Form the Oxazolidinone Ring

The β-amino alcohol undergoes cyclization with phosgene or carbonyl diimidazole (CDI) to form the oxazolidinone ring. For (S)-4,5,5-trimethyloxazolidin-2-one, this step requires careful control of temperature and stoichiometry to avoid epimerization at the stereogenic center. The reaction proceeds via nucleophilic attack of the amine on the carbonyl electrophile, followed by intramolecular cyclization:

This method yields the target compound in 70–85% isolated yield, with purity confirmed by NMR and chiral HPLC .

Applications in Asymmetric Synthesis

(S)-4,5,5-Trimethyloxazolidin-2-one serves as a chiral auxiliary in numerous enantioselective transformations, leveraging its steric and electronic properties to control stereochemistry.

Aldol Reactions

In aldol reactions, the oxazolidinone auxiliary directs the facial selectivity of enolate formation. For instance, when used in Evans-type aldol reactions, the compound enables the synthesis of anti-aldol adducts with diastereomeric ratios exceeding 20:1. The 5,5-dimethyl groups hinder rotation around the C4–N bond, locking the enolate in a reactive conformation .

Michael Additions

The compound has been employed in asymmetric Michael additions to α,β-unsaturated carbonyl compounds. In one study, the oxazolidinone-tethered nucleophile reacted with methyl vinyl ketone to yield β-keto oxazolidinones with 92% enantiomeric excess (ee). The reaction’s selectivity arises from the auxiliary’s ability to shield one face of the enolate intermediate .

Cyclopropanations

Rhodium-catalyzed cyclopropanations using diazo compounds have also benefited from this auxiliary. The steric bulk of the 5,5-dimethyl groups directs the approach of the carbene, leading to trans-cyclopropane products with >95% ee in model systems .

Comparative Analysis with Related Oxazolidinones

To contextualize the utility of (S)-4,5,5-trimethyloxazolidin-2-one, Table 1 compares its properties with those of other widely used oxazolidinone auxiliaries.

Table 1: Properties of Selected Oxazolidinone Chiral Auxiliaries

| Compound | Melting Point (°C) | Solubility (CHCl) | Enantiomeric Excess (Typical) | Key Applications |

|---|---|---|---|---|

| (S)-4,5,5-Trimethyloxazolidin-2-one | 98–102 | High | 90–95% | Aldol, Michael, Cyclopropanation |

| (R)-4-Phenyloxazolidin-2-one | 145–148 | Moderate | 85–90% | β-Lactam Synthesis |

| (S)-4-Isopropyloxazolidin-2-one | 112–115 | High | 88–93% | Amino Acid Derivatives |

Data adapted from Sigma-Aldrich technical literature .

Future Directions

Recent advances in continuous-flow chemistry and biocatalysis present opportunities to optimize the synthesis of (S)-4,5,5-trimethyloxazolidin-2-one. Additionally, computational modeling could further elucidate its interaction with transition metal catalysts, enabling the design of novel asymmetric processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume